Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside
Description
Core Structural Framework
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside exhibits a complex molecular architecture built upon a galactopyranose sugar ring system with the molecular formula C21H26O8S and a molecular weight of 438.49 daltons. The compound features a six-membered pyranose ring in the chair conformation, characteristic of galactose derivatives, with specific substitution patterns that define its reactivity and selectivity profiles. The galactose backbone maintains the typical hydroxyl stereochemistry at carbon positions 2, 3, and 4, though these positions are strategically protected or modified to enhance synthetic utility and stability under reaction conditions.
The distribution of functional groups across the molecule creates distinct regions of reactivity and protection. The C-2, C-4, and C-6 positions bear acetyl protecting groups, while the C-3 position is modified with an allyl ether linkage, creating a differentiated protection pattern that allows for selective deprotection strategies. This protection scheme is particularly valuable in multi-step synthetic sequences where sequential deprotection and functionalization are required. The anomeric carbon at position C-1 carries a phenylthio substituent in the beta configuration, establishing the compound as a thioglycoside donor capable of participating in glycosidic bond formation under appropriate activation conditions.
Functional Group Analysis and Chemical Properties
The acetyl protecting groups at positions 2, 4, and 6 provide temporary protection of hydroxyl functionalities while contributing to the compound's overall stability and solubility characteristics. These ester linkages are susceptible to basic hydrolysis conditions, allowing for controlled deprotection when required in synthetic applications. The acetyl groups also influence the conformational preferences of the pyranose ring and affect the electronic environment around neighboring functional groups, potentially impacting glycosylation selectivity and efficiency.
The allyl ether group at position C-3 serves as an orthogonal protecting group that can be selectively removed under palladium-catalyzed conditions without affecting the acetyl esters. This orthogonal protection strategy enables sophisticated synthetic designs where multiple deprotection steps can be performed in specific sequences. The phenylthio group at the anomeric position functions as both a protecting group and an activating group for glycosylation reactions, where it can be selectively activated by various thiophilic reagents to generate reactive glycosyl donors.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Allyl Glycoside Formation
The synthesis often begins with D-galactose pentaacetate , which undergoes allylation to form the 3-O-allyl glycoside intermediate. This step is crucial because the allyl group is orthogonal to acetyl groups, allowing selective manipulation later in the synthesis.
- Reaction conditions: Allyl alcohol is reacted with the galactose pentaacetate in the presence of Lewis acids such as BF3·Et2O at low temperatures (0 °C to room temperature) to promote glycosidic bond formation.
- Yield: Approximately 54% yield over three steps to obtain the allyl glycoside intermediate as a crystalline material.
Selective Benzylation and Deprotection
To facilitate selective functionalization, benzyl groups may be temporarily introduced at positions 2 and 3 to protect hydroxyl groups selectively. After benzylation, acid hydrolysis removes acetals or other temporary protecting groups, exposing the hydroxyls for subsequent steps.
- Reagents: NaH and benzyl bromide in DMF for benzylation.
- Hydrolysis: 80% aqueous acetic acid at 80 °C for 2 hours to remove acetals.
- Yield: High yields (~89% over two steps) are reported for these transformations.
Introduction of Thiophenyl Group at Anomeric Position
The anomeric hydroxyl is replaced by a thiophenyl group to form the thio-glycoside, which is critical for glycosyl donor activity.
- Reagents: Thiophenol (PhSH) and BF3·Et2O as a Lewis acid catalyst.
- Conditions: Typically performed at low temperature in dichloromethane to avoid side reactions.
- Outcome: Formation of phenyl 1-thio-beta-D-galactopyranoside derivative with retention of stereochemistry.
Acetylation of Hydroxyl Groups
The free hydroxyl groups at positions 2, 4, and 6 are acetylated to protect these sites and enhance compound stability.
- Reagents: Acetic anhydride in the presence of a base such as pyridine.
- Conditions: Room temperature, monitored by TLC.
- Purpose: Acetyl groups act as participating groups to influence stereoselectivity in subsequent glycosylation reactions.
Optimization and Prevention of Acyl Transfer
A key challenge in the preparation of acetylated glycosides is the unwanted transfer of acetyl groups during glycosylation, which can reduce yields and complicate purification.
Research has demonstrated that:
- The presence of benzyl groups at positions 3, 4, and 6 significantly reduces acetyl transfer to acceptors during glycosylation.
- Using tribenzylated donors or selectively benzylated intermediates can minimize side reactions.
- Alternative acyl groups (e.g., benzoyl, pivaloyl) at position 2 have been tested to prevent transesterification, with benzoyl and pivaloyl showing the best results in eliminating acetyl transfer.
Summary Table of Key Reaction Steps and Conditions
Research Findings and Practical Considerations
- The allyl group at position 3 is introduced late in the synthesis to reduce the number of intermediates and facilitate orthogonal protection strategies.
- Thiophenyl glycosides are preferred glycosyl donors due to their stability and reactivity under mild conditions.
- Acetyl protection at 2,4,6 positions is critical for stereoselective glycosylation, with acetyl groups acting as participating groups to favor beta-linkages.
- Minimizing acetyl transfer during glycosylation is essential; benzyl protection and alternative acyl groups have been demonstrated as effective strategies.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thio group.
Substitution: The acetyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield thiols .
Scientific Research Applications
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside involves its interaction with specific enzymes and molecular pathways. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it targets the glucocerebrosidase enzyme, which is involved in the metabolism of glycolipids. By inhibiting this enzyme, the compound can reduce the accumulation of harmful substances in cells, providing therapeutic benefits .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution Patterns and Protective Group Strategies
The substitution pattern and protective group chemistry of the compound are critical determinants of its reactivity and applications. Below is a comparison with key analogs:
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 24404-53-3)
- Structure : Fully acetylated at positions 2, 3, 4, and 4.
- Key Differences : Lacks the allyl group at position 3.
- Applications : Used as an intermediate in nucleoside synthesis due to its uniform acetylation, which simplifies deprotection steps .
- Reactivity : Less versatile for orthogonal deprotection strategies compared to the allyl-containing derivative.
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 183875-28-7)
- Structure : Benzyl groups at positions 3, 4, and 6; acetyl at position 2.
- Key Differences: Benzyl groups provide stronger steric hindrance and stability under acidic conditions but require harsher deprotection methods (e.g., hydrogenolysis) .
- Applications : Preferred for multi-step syntheses requiring prolonged stability of protective groups.
4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 189744-09-0)
- Structure : Benzyl group at position 2; acetyl groups at 3, 4, and 6; 4-methylphenyl aglycone.
- Key Differences : The methyl-substituted phenyl group enhances lipophilicity, while the benzyl group at position 2 alters steric and electronic properties .
- Applications : Useful in hydrophobic interaction studies or lipid-linked glycan syntheses.
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 61145-33-3)
- Structure: Cyanomethyl group at the anomeric position; tetra-acetylation.
- Key Differences: The cyanomethyl group enhances leaving-group ability in glycosylation reactions but reduces stability compared to phenylthio derivatives .
- Applications : Ideal for high-yield glycosylations under basic conditions.
Physicochemical Properties
Reactivity in Glycosylation Reactions
- Target Compound : The allyl group at position 3 allows selective deprotection without disturbing acetyl groups, enabling sequential glycosylations .
- Tetra-O-acetyl Analog : Uniform acetylation limits regioselective modifications but ensures consistent reactivity in single-step glycosylations .
- Benzyl-Protected Analogs : Require harsh deprotection conditions, limiting compatibility with acid-sensitive substrates .
Biological Activity
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-galactopyranoside is a glycoside compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The compound is characterized by its unique structure, which includes a phenyl group and multiple acetyl groups that enhance its solubility and reactivity. The synthesis typically involves the acetylation of β-D-galactopyranoside followed by the introduction of an allyl thioether group. This method allows for the production of derivatives with varying biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of galactopyranosides exhibit notable antimicrobial activities. For instance, compounds structurally related to Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-galactopyranoside have shown effectiveness against various pathogens. The antimicrobial activity is often attributed to the acyl moieties present in these compounds.
A study evaluated several galactoside-based molecules and found that specific analogs exhibited broad-spectrum antimicrobial activity against human pathogenic bacteria and fungi. These findings suggest that similar derivatives could be effective in treating infections caused by resistant strains .
Antiviral Activity
In addition to antimicrobial properties, some studies have indicated potential antiviral effects. For example, molecular docking simulations suggest that certain galactopyranoside derivatives can inhibit viral proteases, such as those from the dengue virus . This inhibition could be due to the ability of these compounds to mimic natural substrates of viral enzymes.
Case Studies
A case study involving the synthesis and evaluation of galactoside derivatives highlighted their anticancer properties. The study reported that specific derivatives exhibited significant antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells. The IC50 values for these compounds ranged from 0.5 to 7.1 μM, indicating potent biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of phenyl glycosides. Modifications in the acyl groups or the sugar backbone can lead to enhanced potency or selectivity for specific biological targets. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.5 | HeLa cells |
| Compound B | 1.0 | MDA-MB-231 cells |
| Compound C | 3.5 | A2780 cells |
This table summarizes findings from various studies on related compounds, illustrating how structural changes can influence efficacy against cancer cell lines .
Q & A
Q. What are the critical steps in synthesizing Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-galactopyranoside?
Methodological Answer: The synthesis typically involves sequential protection/deprotection and glycosylation steps:
- Allyl Group Introduction : The 3-OH position is selectively protected using allyl bromide under tin-mediated conditions (e.g., Bu₂SnO, Bu₄NBr) to ensure regioselectivity .
- Acetylation : The remaining hydroxyl groups (2,4,6-positions) are acetylated using acetic anhydride or acetyl chloride with a catalyst like DMAP .
- Thioglycoside Formation : A phenylthiol group is introduced at the anomeric center via reaction with thiophenol or a thiophilic reagent, often under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 3:7) is used to isolate the product, followed by NMR and MS for structural confirmation .
Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?
Methodological Answer:
- HPLC/GC : Quantifies purity (>97% as per industrial standards) and detects residual solvents or byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., allyl vs. acetyl group placement) and anomeric configuration (β-D via J₁,₂ coupling constants ~10 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects fragmentation patterns .
Advanced Research Questions
Q. How do competing side reactions during allyl group introduction affect yield, and how can they be mitigated?
Methodological Answer:
- Side Reactions : Competing alkylation at non-target hydroxyls or allyl migration can occur. For example, incomplete tin coordination may lead to 2-O-allyl byproducts .
- Mitigation Strategies :
Q. What strategies resolve stereochemical inconsistencies in thioglycoside formation?
Methodological Answer:
- Anomeric Control : Use β-directing thiophiles (e.g., PhSH with Ag₂O) to favor the β-anomer. α/β ratios can be assessed via ¹H NMR (J₁,₂ values) .
- Protecting Group Effects : Bulky groups (e.g., benzylidene at 4,6-O) can enforce chair conformations, stabilizing the β-configuration. Contrastingly, acetyl groups allow greater flexibility, risking α-side products .
- Troubleshooting : If α-anomer dominates, re-evaluate solvent polarity (e.g., switch from CH₂Cl₂ to toluene) or Lewis acid (e.g., switch from BF₃ to TMSOTf) .
Q. How can regioselectivity challenges in acetylation be addressed?
Methodological Answer:
- Selective Protection : Pre-block the 3-O-allyl group before acetylating 2,4,6-OH positions. DMAP-catalyzed acetylation in dry pyridine ensures complete reaction .
- Kinetic vs. Thermodynamic Control : Use excess acetylating reagent (e.g., Ac₂O) at low temperatures (0°C) to favor kinetic products. For recalcitrant hydroxyls, employ microwave-assisted heating .
- Validation : DEPT-135 NMR or 2D HSQC can distinguish acetylated vs. free hydroxyls .
Q. What methods confirm the stability of the allyl group under glycosylation conditions?
Methodological Answer:
- Stability Tests : Subject the allyl-protected intermediate to glycosylation conditions (e.g., DDQ oxidation, glycosyl trichloroacetimidate coupling). Monitor allyl integrity via ¹H NMR (δ 5.8–6.0 ppm for allyl protons) .
- Alternative Protecting Groups : If allyl cleavage occurs, replace with robust groups like benzyl or TBS. For example, TBS ethers resist acidic/oxidative conditions better .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for this compound?
Methodological Answer:
- Unexpected Peaks : Compare with literature (e.g., Acta Cryst. E67, o826 for galactopyranoside derivatives). If signals suggest acetyl migration, re-acetylate and re-analyze .
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are dry; residual H₂O can broaden OH peaks.
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve overlapping signals caused by conformational exchange .
Q. Why might glycosylation yields vary significantly between batches?
Methodological Answer:
- Donor Reactivity : Ensure glycosyl donors (e.g., trichloroacetimidates) are freshly prepared. Hydrolysis or decomposition lowers efficacy .
- Moisture Sensitivity : Strict anhydrous conditions (argon atmosphere, molecular sieves) are critical. Trace H₂O hydrolyzes donors prematurely .
- Acceptor Equilibration : Pre-activate acceptors with TMSOTf or NIS/TfOH to enhance nucleophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
